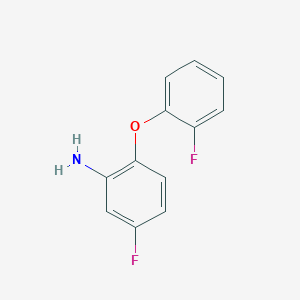

5-Fluoro-2-(2-fluorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXILGPDCFFAUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277600 | |

| Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946683-82-5 | |

| Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946683-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Fluorinated Aromatic Amines and Aryl Ethers in Organic Chemistry

The fields of medicinal, agricultural, and materials science are continually driven by the quest for novel molecules with enhanced properties. Within this pursuit, fluorinated aromatic amines and aryl ethers have emerged as exceptionally valuable structural motifs.

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. tandfonline.comnih.gov Fluorine's high electronegativity can influence the basicity of nearby functional groups, such as the amine in an aniline (B41778) structure, which can in turn improve a drug molecule's bioavailability by facilitating better membrane permeation. tandfonline.comnih.gov Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, often leading to increased metabolic stability, a crucial attribute for pharmaceutical longevity in the body. tandfonline.com The strategic placement of fluorine can also enhance a molecule's binding affinity to its biological target. tandfonline.comacs.org

Rationale for the Specific Research Focus on 5 Fluoro 2 2 Fluorophenoxy Aniline

The principal driver for the significant research interest in 5-Fluoro-2-(2-fluorophenoxy)aniline is its critical role as a key intermediate in the synthesis of Quizartinib . nih.govtandfonline.com Quizartinib, marketed under the brand name Vanflyta, is a potent and highly selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). wikipedia.orgdrugbank.comvanflytahcp.com

The FLT3 gene is frequently mutated in patients with Acute Myeloid Leukemia (AML), a severe cancer of the blood and bone marrow. nih.gov Specifically, an internal tandem duplication (ITD) mutation in FLT3 leads to constant activation of the kinase, promoting uncontrolled proliferation of leukemic cells and is associated with a poor prognosis. nih.govwikipedia.org Quizartinib functions by selectively binding to and inhibiting the FLT3 receptor, thereby blocking the downstream signaling pathways that drive cancer cell growth and survival. tandfonline.comdrugbank.com

The molecular architecture of Quizartinib is complex, and its industrial-scale synthesis requires a convergent and efficient route. This compound serves as a foundational piece of this architecture. Its aniline (B41778) functional group provides a reactive handle for the subsequent construction of the urea (B33335) linkage and the imidazole-benzothiazole core characteristic of the final drug molecule. The specific arrangement of the fluoro-substituents and the diaryl ether linkage within this precursor is essential for the final compound's biological activity and selectivity. Consequently, research into efficient and scalable methods to produce high-purity this compound is directly linked to the production of this life-saving cancer therapy.

Overview of Academic Research Domains for the Compound

Foundational Synthetic Routes to Diaryl Ethers and Fluorinated Anilines

The construction of the this compound backbone relies on established yet powerful reactions for forming diaryl ethers and preparing functionalized anilines. Key methodologies include nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanistic Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by potent electron-withdrawing groups, such as a nitro group (—NO₂). google.com The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. For the synthesis of the precursor to this compound, this pathway is highly effective.

The most direct route to the diaryl ether core of the target molecule involves the condensation of a fluorophenol with a suitably activated halogenated nitroarene. Specifically, the reaction between 2-fluorophenol (B130384) and 2,4-difluoronitrobenzene (B147775) serves as the most plausible starting point.

In this reaction, the nitro group on 2,4-difluoronitrobenzene strongly activates the ring towards nucleophilic attack. The fluorine atoms at positions C2 (ortho to —NO₂) and C4 (para to —NO₂) are both potential leaving groups. Typically, the para-position is more activated due to superior resonance stabilization of the negative charge in the transition state. However, ortho-selectivity can be achieved. Studies have shown that nonpolar solvents can promote substitution at the ortho position, which is essential for forming the required precursor, 4-fluoro-2-(2-fluorophenoxy)-1-nitrobenzene. google.com The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or potassium tert-butoxide, which deprotonates the phenol (B47542) to generate a more potent nucleophile, the phenoxide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |

| 2,4-difluoronitrobenzene | Methanol | Potassium tert-butoxide | Toluene | 4-fluoro-2-methoxy-1-nitrobenzene | google.com |

| 1-fluoro-2-nitrobenzene | 2,4-dimethylthiophenol | K₂CO₃ | DMF | (2,4-dimethylphenyl)(2-nitrophenyl)sulfane | googleapis.com |

| 2,4-difluoronitrobenzene | Morpholine | Triethylamine | Ethanol | 4-(4-fluoro-2-nitrophenyl)morpholine | google.com |

This table presents data for analogous SNAr reactions, illustrating typical reagents and conditions.

Once the diaryl ether linkage is established to form 4-fluoro-2-(2-fluorophenoxy)-1-nitrobenzene, the final step is the reduction of the nitro group to the primary amine, yielding the target aniline. This is a standard and high-yielding transformation in organic synthesis.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and clean method, using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under an atmosphere of hydrogen gas. google.com Another widely used method involves the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid, or tin(II) chloride in hydrochloric acid. google.com These methods are highly efficient and tolerant of the other functional groups present in the molecule, including the fluorine atoms and the ether linkage. For example, the reduction of the related compound 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene to the corresponding aniline is effectively carried out via catalytic hydrogenation. google.com

| Starting Material | Reagents | Conditions | Product | Ref |

| 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | H₂, Platinum on Carbon, Ammonium formate | Catalytic Transfer Hydrogenation | 5-chloro-2-(2,4-dichlorophenoxy)aniline | google.com |

| p-chloronitrobenzene | Anhydrous HF, Phosphorus | 150°C, Autoclave | p-fluoroaniline | nih.gov |

| Nitrobenzene (B124822) | Tin, conc. HCl | Reflux | Phenylammonium ion (then neutralized) | google.com |

This table showcases common methods for the reduction of aromatic nitro compounds.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Oxygen Bond Formation

The Buchwald-Hartwig amination and its ether-formation variant represent a powerful, modern alternative for constructing the C-O bond in diaryl ethers. mdpi.comsigmaaldrich.com This methodology uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide or triflate with an alcohol or phenol. mdpi.comgoogle.com

To synthesize this compound, this approach could involve coupling 2-bromo-4-fluoroaniline (B89589) (or its nitro precursor, 1-bromo-5-fluoro-2-nitrobenzene) with 2-fluorophenol. The choice of ligand is critical for the reaction's success and generality, with bulky, electron-rich biaryl phosphine ligands often providing the best results. google.com A strong base, such as sodium or potassium tert-butoxide, is required to facilitate the catalytic cycle. While highly versatile, this method can be more costly and sensitive than the classical SNAr approach.

| Aryl Halide | Nucleophile | Catalyst/Ligand | Base | Product Type | Ref |

| Aryl Bromides | Primary Amines | Pd(OAc)₂ / BINAP | NaOtBu | Aryl Amine | sigmaaldrich.com |

| Aryl Chlorides | Lactams/Heteroarylamines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | N-Aryl Lactam | scbt.com |

| Aryl Halides | Thiols | Palladium Catalyst | Base | Aryl Thioether | sigmaaldrich.com |

This table provides representative examples of Buchwald-Hartwig cross-coupling reactions.

Copper-Catalyzed Methodologies for Ether Linkage Formation

The Ullmann condensation is the classical method for forming diaryl ether linkages, typically involving the reaction of an aryl halide with a phenol in the presence of a stoichiometric or catalytic amount of copper at high temperatures. Modern modifications have led to milder reaction conditions and improved yields through the use of ligands such as phenanthroline or diamines.

For the synthesis of the target molecule's precursor, 4-fluoro-2-(2-fluorophenoxy)-1-nitrobenzene, this method would involve reacting 2,4-difluoronitrobenzene or 1-bromo-5-fluoro-2-nitrobenzene with 2-fluorophenol using a copper catalyst. While effective, the Ullmann reaction often requires higher temperatures than palladium-catalyzed methods and can have a more limited substrate scope.

| Aryl Halide | Nucleophile | Catalyst | Conditions | Product Type | Ref |

| 1-iodo-2-nitrobenzene | (Self-coupling) | Copper powder | ~290°C, Solvent-free | 2,2'-dinitrobiphenyl | |

| Aryl Halides | Phenoxides | Copper Catalyst | High Temperature | Diaryl Ether | |

| Aryl Halides | Malonates | Copper(II) | N/A | α-Aryl Ester |

This table illustrates typical conditions and applications of the Ullmann condensation.

Advanced Synthetic Transformations for this compound Precursors

Beyond the primary bond-forming strategies, advanced transformations can be employed to prepare key precursors. For instance, the synthesis of a required starting material like 5-fluoro-2-nitrophenol (B146956) can be achieved from 2,4-difluoronitrobenzene. This involves a regioselective SNAr reaction with ammonia (B1221849) to yield 5-fluoro-2-nitroaniline, followed by a diazotization reaction (using sodium nitrite (B80452) and acid) and subsequent hydrolysis of the diazonium salt to install the hydroxyl group. Such multi-step sequences allow for the strategic introduction of functional groups, providing alternative and flexible pathways to the core intermediates needed for the final synthesis of this compound.

An in-depth analysis of the synthetic pathways leading to this compound reveals a landscape of strategic and adaptable chemical methodologies. The creation of this specific diaryl ether amine hinges on the effective formation of a crucial ether linkage and the precise introduction of its amine and fluoro substituents. Research into related compounds provides a strong foundation for understanding the key synthetic strategies, which primarily revolve around cross-coupling reactions and carefully orchestrated functional group transformations.

1 Selective Halogenation and Amination Strategies

The synthesis of this compound can be strategically approached through the well-established Ullmann condensation, a copper-catalyzed reaction ideal for forming the diaryl ether bond. wikipedia.orgorganic-chemistry.org A plausible synthetic route would commence with the coupling of 2-fluoro-5-nitrophenol (B1323201) and 1-bromo-2-fluorobenzene. This reaction is typically performed in the presence of a copper catalyst, such as copper(I) oxide or copper(I) iodide, and a base like cesium carbonate in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures. wikipedia.orgacs.org

Following the successful synthesis of the diaryl ether intermediate, 1-fluoro-4-nitro-2-(2-fluorophenoxy)benzene, the subsequent critical step is the reduction of the nitro group to an amine. This transformation is commonly achieved using standard reducing agents like tin(II) chloride in an acidic medium or through catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

An alternative and powerful approach for the C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a versatile method for the synthesis of aryl amines. wikipedia.org In a potential synthetic sequence, a suitably substituted diaryl ether containing a halide (e.g., 2-bromo-5-fluorophenoxy)-2-fluorobenzene could be coupled with an ammonia equivalent, such as lithium bis(trimethylsilyl)amide, to introduce the amino group. organic-chemistry.org The choice of phosphine ligands is crucial in the Buchwald-Hartwig reaction to achieve high yields and functional group tolerance. organic-chemistry.orgresearchgate.net

2 Alternative Fluorination Techniques (e.g., Electrophilic Fluorination Principles)

While the primary synthetic strategies often incorporate fluorine atoms from the initial building blocks, alternative fluorination techniques offer valuable pathways for the late-stage introduction of fluorine. Electrophilic fluorination, in particular, stands out as a powerful method for the direct fluorination of aromatic rings. jsynthchem.com Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose and can fluorinate aniline derivatives. acs.org

The mechanism of electrophilic fluorination is a subject of ongoing research, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. jsynthchem.com The choice of fluorinating agent and reaction conditions can significantly influence the regioselectivity of the fluorination. For instance, the direct fluorination of anilines with elemental fluorine (F2) in a strong acid like triflic acid has been shown to favor the formation of meta-fluoroanilines.

In the context of synthesizing this compound, one could envision a precursor molecule, 2-(2-fluorophenoxy)aniline, which could then be subjected to electrophilic fluorination. The directing effects of the existing amino and phenoxy groups would need to be carefully considered to achieve the desired 5-fluoro substitution pattern.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Ionization Methods (e.g., APCI, ESI) and Fragmentation Pathway Interpretation

In the analysis of 5-Fluoro-2-(2-fluorophenoxy)aniline, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are invaluable. These methods are preferred for their ability to generate intact molecular ions, which is crucial for determining the molecular weight of the compound.

While specific fragmentation data for this compound is not extensively published, a predictive pathway can be postulated based on the molecule's structure and common fragmentation patterns observed in similar compounds. The initial protonated molecule, [M+H]⁺, would likely undergo cleavage at the ether linkage, which is a common and energetically favorable fragmentation pathway for phenyl ether derivatives.

Table 1: Predicted ESI Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) |

| [C12H10F2NO]⁺ | Protonated molecular ion | 222.07 |

| [C6H5FO]⁺ | 2-Fluorophenoxy cation | 112.03 |

| [C6H5FN]⁺ | 5-Fluoroaniline radical cation | 110.04 |

Note: The m/z values are theoretical and based on the most common isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of a molecule's functional groups.

Identification of Characteristic Functional Group Vibrations

The infrared (IR) and Raman spectra of this compound would be expected to exhibit distinct peaks corresponding to its constituent functional groups. Drawing parallels from spectroscopic studies of related aniline (B41778) and fluorophenyl compounds, the key vibrational modes can be assigned. nih.govresearchgate.net For instance, studies on similar molecules show characteristic bands for N-H, C-F, and C-O-C ether linkages. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Amine (N-H) | Scissoring | 1590-1650 |

| Aromatic C-H | Stretching | 3000-3100 |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1270 |

| Ether (C-O-C) | Symmetric Stretching | 1000-1075 |

| C-F | Stretching | 1000-1400 |

| Aromatic C=C | Stretching | 1400-1600 |

Correlation with Computational Spectroscopic Predictions

To further refine the assignment of vibrational modes, experimental data is often correlated with theoretical predictions from computational models. researchgate.net Methods such as Density Functional Theory (DFT) are employed to calculate the vibrational frequencies of the optimized molecular structure. derpharmachemica.com For related benzoxazole (B165842) derivatives, computational approaches have successfully been used to assign vibrational frequencies observed in experimental FT-IR and FT-Raman spectra. nih.gov This synergy between experimental and computational results provides a more robust and detailed understanding of the molecule's vibrational behavior. mdpi.com

Elemental Compositional Analysis (CHN)

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound (C₁₂H₉F₂NO), the theoretical elemental composition can be calculated. bldpharm.com This data is a fundamental checkpoint for confirming the identity and purity of a synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 65.16 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.11 |

| Fluorine | F | 19.00 | 2 | 38.00 | 17.18 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.33 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.23 |

| Total | 221.22 | 100.00 |

Note: Atomic masses are rounded for simplicity.

This calculated composition serves as a benchmark against which experimentally determined values from a CHN analyzer are compared, providing critical validation of the compound's elemental makeup. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of 5 Fluoro 2 2 Fluorophenoxy Aniline

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to modern chemical research, providing a detailed description of electron distribution and molecular geometry. These studies are instrumental in predicting a wide range of properties of 5-Fluoro-2-(2-fluorophenoxy)aniline, from its ground-state structure to its reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By utilizing the B3LYP functional with a 6-311++G(d,p) basis set, the ground state geometry of this compound can be optimized. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

The electronic structure, once the geometry is optimized, reveals details about the distribution of electrons within the molecule. This includes the charge distribution on different atoms, which can be quantified through methods like Mulliken population analysis. The presence of electronegative fluorine and oxygen atoms is expected to create regions of localized negative charge, influencing the molecule's intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound Calculated by DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.1 |

| C2-O | 1.368 | C2-O-C7 | 118.5 |

| C5-F1 | 1.352 | C4-C5-F1 | 118.7 |

| C7-C8 | 1.390 | C7-C8-F2 | 119.2 |

| C1-N | 1.401 | C1-N-H1 | 115.3 |

| N-H1 | 1.012 | H1-N-H2 | 110.8 |

| N-H2 | 1.012 |

Note: The numbering of atoms is based on a standard representation of the molecule.

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly on the nitrogen atom of the amino group, due to the presence of lone pair electrons. The LUMO, conversely, is likely distributed over the phenoxy ring and the carbon atoms of the aniline ring. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters of this compound

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -5.243 |

| LUMO Energy (ELUMO) | -0.987 |

| Energy Gap (ΔE) | 4.256 |

| Ionization Potential (I) | 5.243 |

| Electron Affinity (A) | 0.987 |

| Global Hardness (η) | 2.128 |

| Global Softness (S) | 0.235 |

| Electronegativity (χ) | 3.115 |

| Chemical Potential (μ) | -3.115 |

| Electrophilicity Index (ω) | 2.283 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface is colored to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). Green represents neutral potential.

In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the electronegative fluorine and oxygen atoms, as well as the nitrogen atom of the amino group. These regions are susceptible to electrophilic attack. The hydrogen atoms of the amino group and the aromatic rings are expected to exhibit a positive potential (blue), making them potential sites for nucleophilic attack. The MEP map provides a clear visual representation of the molecule's reactivity hotspots.

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the carbon atoms attached to the fluorine atoms are expected to show a significant downfield shift in the 13C NMR spectrum.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of the vibrational modes of the molecule. Key vibrational modes would include the N-H stretching of the amino group, C-F stretching, C-O-C ether linkage vibrations, and various aromatic C-H and C=C stretching and bending modes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| Amino (-NH2) | Symmetric Stretching | 3425 |

| Asymmetric Stretching | 3510 | |

| Scissoring | 1620 | |

| Aromatic C-H | Stretching | 3050 - 3100 |

| Ether (C-O-C) | Asymmetric Stretching | 1250 |

| Symmetric Stretching | 1040 | |

| C-F | Stretching | 1150 - 1200 |

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible ether linkage in this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles around the flexible bonds and calculating the potential energy at each step.

A potential energy surface (PES) scan for the rotation around the C-O-C-C dihedral angles would reveal the global minimum energy conformation, which corresponds to the most populated conformer at equilibrium. The analysis would likely indicate that planar or near-planar arrangements of the two aromatic rings are energetically favored to maximize π-conjugation, though steric hindrance between the rings could lead to a slightly twisted lowest-energy structure.

Prediction of Molecular Descriptors

A variety of molecular descriptors can be calculated to quantify the physicochemical properties and potential biological activity of this compound. These descriptors are derived from the computed electronic and geometric structure.

Table 4: Selected Predicted Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Weight | 221.21 g/mol |

| LogP (octanol-water partition coefficient) | 3.15 |

| Molar Refractivity | 55.4 cm3/mol |

| Polarizability | 21.9 Å3 |

| Dipole Moment | 2.85 Debye |

| Surface Area | 210.5 Å2 |

| Volume | 195.3 Å3 |

These descriptors are useful in quantitative structure-activity relationship (QSAR) studies and for predicting properties such as solubility, membrane permeability, and potential interactions with biological targets.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a critical parameter in medicinal chemistry and drug design, as it has been shown to correlate well with passive molecular transport through membranes and, consequently, bioavailability. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and their attached hydrogens) in a molecule. Computational methods provide a rapid and efficient means of calculating TPSA, offering valuable predictions of a compound's transport properties.

For this compound, the TPSA is calculated based on the contributions of the nitrogen and oxygen atoms, as well as the hydrogen atoms attached to the nitrogen. The presence of the aniline group is the primary contributor to the polar surface area of this molecule. Based on established computational algorithms, the predicted TPSA value for this compound is presented in the table below.

| Molecular Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

This value is based on computational predictions and may vary slightly depending on the algorithm used.

In Silico Lipophilicity Predictions (LogP, LogD)

Lipophilicity is a fundamental physicochemical property that significantly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor. In silico predictions of LogP and LogD are widely used to estimate the lipophilic character of a compound.

The lipophilicity of this compound is influenced by the hydrophobic nature of the two phenyl rings and the polar contributions of the amine and ether functionalities. The fluorine substituents also impact lipophilicity. Various computational models, which employ fragment-based or whole-molecule approaches, can predict the LogP value. The predicted LogP and LogD at a physiological pH of 7.4 for this compound are summarized in the following table.

| Lipophilicity Descriptor | Predicted Value |

| LogP (octanol-water partition coefficient) | 3.5 - 4.0 |

| LogD at pH 7.4 (distribution coefficient) | 3.5 - 4.0 |

These values represent a consensus range from various predictive models, and actual experimental values may differ.

Hydrogen Bond Donor/Acceptor Counts and Rotatable Bond Analysis

The capacity of a molecule to form hydrogen bonds is a critical determinant of its interactions with biological macromolecules and its solubility in protic solvents. The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) are key descriptors in this regard. Additionally, the number of rotatable bonds provides an indication of the molecule's conformational flexibility, which can influence its binding to a target site.

In this compound, the primary amine group (-NH2) contains hydrogen atoms that can act as hydrogen bond donors. The nitrogen and oxygen atoms, as well as the fluorine atoms, possess lone pairs of electrons and can function as hydrogen bond acceptors. The bond connecting the phenoxy group to the aniline ring is a key rotatable bond, allowing for conformational flexibility. The table below details the computationally determined counts for these important molecular properties.

| Molecular Property | Predicted Count |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

These counts are determined based on standard definitions used in computational chemistry.

Elucidation of Structure-Reactivity and Structure-Function Relationships via Computational Methods

Computational methods are powerful tools for elucidating the relationships between the chemical structure of a molecule and its reactivity and potential functions. For this compound, its structure, characterized by two fluorinated aromatic rings linked by an ether bond and possessing an aniline functional group, suggests several key areas where computational analysis can provide valuable insights.

The reactivity of the aniline moiety is a central feature. The nitrogen atom's lone pair of electrons makes it nucleophilic and susceptible to electrophilic attack. Computational studies on aniline derivatives have shown that the nature and position of substituents on the aromatic ring significantly modulate this reactivity. In this case, the fluorine atom at the 5-position and the 2-fluorophenoxy group at the 2-position will have a pronounced electronic effect. The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which can decrease the electron density on the aniline ring and the basicity of the nitrogen atom. This, in turn, would be expected to reduce the aniline's reactivity towards electrophiles compared to unsubstituted aniline.

Furthermore, the fluorine atoms can influence the molecule's intermolecular interactions. While covalently bound fluorine is a weak hydrogen bond acceptor, its presence can alter the electrostatic potential of the molecule, potentially leading to specific interactions with other molecules. The ether linkage introduces a degree of conformational flexibility, and computational modeling can be used to explore the preferred spatial arrangements of the two aromatic rings. This conformational preference can be critical for the molecule's ability to fit into a binding site of a biological target, thus influencing its function.

Derivatization Strategies and Research Applications of the 5 Fluoro 2 2 Fluorophenoxy Aniline Scaffold

Synthesis of Novel Heterocyclic Derivatives

The primary amino group of 5-Fluoro-2-(2-fluorophenoxy)aniline is a key functional handle for the construction of various heterocyclic systems. These ring structures are prevalent in many biologically active molecules.

Formation of Oxadiazoles and Triazoles Utilizing the Aniline (B41778) Functionality

The aniline moiety of this compound can be readily converted into a hydrazine (B178648) derivative, which is a crucial intermediate for the synthesis of both oxadiazole and triazole rings. For instance, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles have been synthesized and evaluated for their anticonvulsant activities. nih.gov This transformation typically involves the reaction of the aniline with nitrous acid to form a diazonium salt, followed by reduction to the corresponding hydrazine. The resulting hydrazine can then be cyclized with various reagents to yield the desired heterocyclic core.

The synthesis of 1,3,4-oxadiazoles can be achieved by reacting the hydrazine intermediate with a carboxylic acid derivative in the presence of a dehydrating agent. Alternatively, reaction with carbon disulfide followed by oxidative cyclization can also yield the oxadiazole ring. For the formation of 1,2,4-triazoles, the hydrazine intermediate can be reacted with a formamide (B127407) equivalent or other one-carbon donors. The specific substituents on the resulting oxadiazole or triazole ring can be varied by choosing the appropriate cyclizing agent, allowing for the generation of a library of diverse compounds for biological screening. nih.govnih.gov

| Heterocycle | Key Intermediate | General Synthesis Method |

| 1,3,4-Oxadiazole | Hydrazine derivative | Cyclization with a carboxylic acid derivative |

| 1,2,4-Triazole | Hydrazine derivative | Reaction with a formamide equivalent |

Development of Fluoro-benzimidazole Analogues

Benzimidazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities. The this compound scaffold can be utilized in the synthesis of fluoro-benzimidazole analogues. A common synthetic route involves the condensation of the aniline with a carboxylic acid or its derivative, often under acidic conditions and elevated temperatures. acgpubs.orgresearchgate.net For example, reacting this compound with a suitable carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) can lead to the formation of the corresponding 2-substituted benzimidazole (B57391). acgpubs.org The fluorine atoms on the phenoxy ring can significantly influence the physicochemical and biological properties of the resulting benzimidazole derivatives. acgpubs.org

Exploration of the Scaffold in Advanced Material Chemistry (e.g., as a component in functional materials)

The unique electronic properties conferred by the fluorine atoms make the this compound scaffold an interesting building block for advanced materials. Fluorinated organic molecules are known to exhibit distinct properties such as high thermal stability, chemical resistance, and specific intermolecular interactions. These characteristics are desirable in the design of functional materials for various applications, including organic electronics and liquid crystals. While specific research on the direct application of this compound in advanced materials is not extensively documented, its derivatives hold potential. For instance, the incorporation of such fluorinated aniline moieties into polymer backbones or as side chains could lead to materials with tailored optical and electronic properties. The anilino group can be used for polymerization reactions or for grafting onto other material surfaces.

Design Principles for Modulating Molecular Properties through Fluorine Substitution

Fluorine is a unique element in drug design and materials science due to its small size, high electronegativity, and ability to form strong bonds with carbon. The strategic placement of fluorine atoms in a molecule can profoundly impact its properties.

Impact on Intermolecular Interactions and Binding Affinities

The introduction of fluorine atoms, as seen in the this compound scaffold, can significantly alter a molecule's intermolecular interactions. nih.gov Fluorine can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), halogen bonds, and dipole-dipole interactions. nih.gov These interactions play a crucial role in the binding of a molecule to its biological target, such as an enzyme or a receptor.

The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups, which can in turn affect binding affinities. For example, the fluorine atoms in the phenoxy ring can modulate the pKa of the aniline nitrogen, potentially influencing its interaction with acidic residues in a protein's active site. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, which may lead to a more favorable orientation for binding.

| Interaction Type | Role of Fluorine | Impact on Molecular Properties |

| Hydrogen Bonding | Weak acceptor | Influences binding to biological targets |

| Halogen Bonding | Halogen bond donor/acceptor | Can enhance binding affinity and selectivity |

| Dipole-Dipole Interactions | Creates localized dipoles | Affects molecular packing and solubility |

Strategies for Enhancing Chemical Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the increased chemical and metabolic stability of fluorinated compounds. mdpi.com In the context of drug design, this enhanced stability can lead to a longer half-life in the body, as the molecule is less susceptible to metabolic degradation by enzymes such as cytochrome P450s.

Specifically, the fluorine atoms in this compound can block sites that are otherwise prone to oxidative metabolism. This is a common strategy employed in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. The increased stability also extends to the chemical robustness of the molecule, making it more resistant to degradation under various chemical conditions, which is advantageous for both synthesis and storage. mdpi.com

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | Blocking of metabolic hotspots by strong C-F bonds |

| Chemical Stability | Increased | High bond energy of the C-F bond |

| Pharmacokinetic Profile | Potentially Improved | Longer half-life due to reduced metabolic degradation |

Role as a Key Intermediate in Complex Molecule Synthesis

The structural architecture of this compound, featuring a reactive aniline group and a diaryl ether linkage with two fluorine substituents, makes it an attractive starting material for the construction of intricate molecular frameworks. Its utility as a key intermediate is particularly evident in the synthesis of biologically active compounds, such as kinase inhibitors and other therapeutic agents. The aniline moiety provides a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

A prominent example of the application of a structurally analogous aniline in the synthesis of a complex pharmaceutical is that of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes. While the documented large-scale synthesis of Trametinib initiates from 2-fluoro-4-iodoaniline (B146158), the synthetic route serves as a powerful template demonstrating how a substituted aniline, such as this compound, can be elaborated into a complex drug molecule. The iodo group in 2-fluoro-4-iodoaniline acts as a precursor for introducing further complexity, a role that the fluorophenoxy group in the title compound could similarly influence through electronic effects or as a site for alternative synthetic manipulations.

The synthesis of Trametinib involves a multi-step sequence that masterfully builds a pyridopyrimidine core onto the initial aniline scaffold. google.comnih.gov This process highlights the versatility of the aniline starting material in constructing complex heterocyclic systems.

Table 1: Exemplary Synthetic Route to Trametinib Highlighting the Role of a Substituted Aniline Intermediate

| Step | Reactants | Reagents and Conditions | Product | Purpose of the Step |

| 1 | 2-Fluoro-4-iodoaniline, Cyclopropyl isocyanate | - | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | Formation of the urea (B33335) precursor. |

| 2 | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, Malonic acid | POCl₃ | Pyrimidinetrione derivative | Cyclization to form the core heterocyclic ring. |

| 3 | Pyrimidinetrione derivative | Methylamine | Amine-substituted pyrimidinetrione | Introduction of a key side chain. |

| 4 | Amine-substituted pyrimidinetrione, Diethyl 2-methylmalonate | - | Pyridopyrimidine derivative | Construction of the fused pyridone ring. |

| 5 | Pyridopyrimidine derivative | Trifluoromethanesulfonic anhydride | Triflate intermediate | Activation of the hydroxyl group for substitution. |

| 6 | Triflate intermediate, 3-Aminobenzonitrile | - | Nitrile-containing intermediate | Introduction of the second aromatic ring via substitution. |

| 7 | Nitrile-containing intermediate | Acetic anhydride, H₂O₂ | Amide intermediate | Conversion of the nitrile to an acetamide (B32628) group. |

| 8 | Amide intermediate | - | Trametinib | Final product. |

This table is a simplified representation of the synthesis of Trametinib, based on publicly available information, to illustrate the synthetic utility of a substituted aniline precursor. google.comnih.gov

Furthermore, research into novel anticonvulsant agents has utilized a closely related 2-(2-fluorophenoxy)phenyl scaffold. In this work, 2-(2-fluorophenoxy)benzoic acid, which can be derived from the corresponding aniline, was converted into a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov These studies demonstrate the successful transformation of the core structure into heterocyclic systems with significant biological activity, with some compounds showing considerable anticonvulsant effects in preclinical models. nih.gov

The derivatization of the aniline group in this compound can also be envisioned in the synthesis of other classes of kinase inhibitors. For instance, the synthesis of Dabrafenib, a BRAF inhibitor, starts from a substituted nitrobenzene (B124822) that is subsequently reduced to the corresponding aniline. google.com This aniline is then elaborated through a series of reactions, including sulfonylation and thiazole (B1198619) formation, to yield the final complex drug molecule. This provides another example of how a fluorinated aniline core is a critical starting point for building sophisticated, multi-ring therapeutic agents. google.com

The strategic placement of fluorine atoms in this compound can profoundly influence the properties of the final complex molecules. The fluorine on the aniline ring can modulate the pKa of the amine group, affecting its reactivity and the binding interactions of the final product with its biological target. The fluorine on the phenoxy ring can also contribute to improved metabolic stability and enhanced binding affinity through favorable electrostatic interactions.

Emerging Research Directions and Future Outlook

Development of Novel Organocatalytic and Biocatalytic Approaches for Synthesis

The traditional synthesis of diaryl ethers often relies on metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, which may require harsh conditions and the use of expensive or toxic metal catalysts. tandfonline.comnih.govjsynthchem.comjsynthchem.com The future of synthesizing compounds like 5-Fluoro-2-(2-fluorophenoxy)aniline is moving towards greener and more efficient catalytic systems.

Organocatalysis: Recent advancements in organocatalysis, which uses small organic molecules as catalysts, present a promising metal-free alternative. For instance, N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the atroposelective esterification for creating axially chiral diaryl ethers. nih.gov While this compound is not chiral, the principles of using organocatalysts to facilitate C-O bond formation under mild conditions are directly applicable. nih.govnii.ac.jp Future research could focus on developing specific organocatalysts that can efficiently couple 5-fluoro-2-haloaniline with 2-fluorophenol (B130384), avoiding the need for transition metals entirely. This approach offers benefits such as lower toxicity, reduced cost, and operational simplicity.

Biocatalysis: The use of enzymes for chemical synthesis is a rapidly growing field, offering high selectivity and environmentally benign reaction conditions. While biocatalytic methods for diaryl ether synthesis are still emerging, recent discoveries are paving the way. A notable breakthrough is the discovery of a thioesterase (TE) domain from a nonreducing polyketide synthase that catalyzes diaryl ether formation through a non-oxidative pathway involving a Smiles rearrangement. nih.gov Adapting such enzymatic systems for the synthesis of fluorinated analogues like this compound is a significant future research direction. Furthermore, enzymes such as cytochrome P450 monooxygenases have been engineered to perform various reactions on aromatic rings, including hydroxylation and halogenation, suggesting that biocatalysts could be developed to assemble the core structure or modify precursors of the target molecule. nih.gov The investigation into lipase-catalyzed synthesis of fluorinated polyesters also demonstrates the potential of enzymes to handle fluorinated substrates. nih.gov

Table 1: Comparison of Synthetic Approaches for Diaryl Ethers

| Approach | Catalyst Type | General Advantages | Challenges for this compound |

|---|---|---|---|

| Traditional (e.g., Ullmann) | Transition Metal (e.g., Copper, Palladium) | Well-established, broad scope tandfonline.com | Harsh conditions, potential metal contamination, cost tandfonline.com |

| Organocatalysis | Small Organic Molecules (e.g., NHCs) | Metal-free, mild conditions, lower toxicity nih.gov | Catalyst development for specific substrates is needed |

| Biocatalysis | Enzymes (e.g., Thioesterases, P450s) | High selectivity, green conditions, biodegradable nih.govnih.gov | Enzyme discovery and engineering required, limited substrate scope currently nih.govnih.gov |

Integration of Machine Learning in Predictive Chemical Synthesis and Property Modeling

The integration of machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimization processes. For this compound, ML can be applied in two key areas: predicting synthetic pathways and modeling its physicochemical and biological properties.

Predictive Chemical Synthesis: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new, untested reactions. tau.ac.il For the synthesis of this compound, an ML algorithm could predict the optimal conditions—such as the choice of catalyst, ligand, solvent, and temperature—for a C-O cross-coupling reaction, thereby minimizing the need for extensive experimental screening. tau.ac.il By analyzing patterns in successful diaryl ether syntheses, these models can guide chemists toward the most efficient and high-yielding routes. organic-chemistry.org

Property Modeling: The biological and physical properties of a molecule are encoded in its structure. ML models, particularly deep neural networks and random forests, can learn the complex relationship between a molecule's structure and its properties. etflin.com By converting the structure of this compound into a set of numerical descriptors, ML algorithms can predict key parameters relevant to its application, for example, in drug discovery. These models can forecast properties like solubility, lipophilicity (LogP), and membrane permeability, which are critical for a compound's potential as a pharmaceutical. etflin.comnih.gov For instance, a model could predict whether the compound adheres to criteria like Lipinski's Rule of Five for oral bioavailability. etflin.com

Table 2: Key Molecular Descriptors for Machine Learning Models of this compound

| Descriptor | Definition | Relevance |

|---|---|---|

| Molecular Weight (MW) | Sum of the atomic weights of all atoms in the molecule. | Influences size, diffusion, and absorption. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, affecting membrane permeability and solubility. etflin.com |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. etflin.com |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Key determinant of binding interactions and solubility. etflin.com |

| Hydrogen Bond Acceptors | Number of nitrogen and oxygen atoms. | Key determinant of binding interactions and solubility. etflin.com |

| Rotatable Bonds | Number of bonds that allow free rotation around them. | Influences conformational flexibility and binding entropy. |

Exploration of Non-Covalent Interactions Involving Fluorine in Molecular Design

The two fluorine atoms in this compound are not merely passive substituents; they actively participate in and influence a range of non-covalent interactions that dictate the molecule's conformation and its potential interactions with biological targets.

Intramolecular Hydrogen Bonding: The presence of an aniline (B41778) N-H group and two potential hydrogen bond acceptors (the ether oxygen and the fluorine on the phenoxy ring) creates the possibility of an intramolecular hydrogen bond (IMHB). This type of bond can "mask" the hydrogen bond donor, increasing the molecule's ability to cross biological membranes like the blood-brain barrier. rowansci.com Theoretical and spectroscopic studies can elucidate whether a stable five or six-membered ring is formed via an N-H···O or N-H···F bond. mdpi.comnih.govnih.gov The strength of such a bond would be weak but sufficient to stabilize a specific planar conformation, which could be crucial for its activity if it were to act as a drug scaffold. While fluorine is generally a weak hydrogen bond acceptor, its ability to participate in such bonds is highly context-dependent. rsc.org

Through-Space Interactions: When two fluorine atoms are held in close proximity by a molecular scaffold, their non-bonding orbitals can overlap, leading to a through-space scalar coupling (TSJFF). nih.govacs.org This coupling is detectable by 19F NMR spectroscopy and provides direct evidence of the spatial proximity of the two fluorine atoms, serving as a powerful tool to lock down the molecule's three-dimensional conformation in solution. anu.edu.auacs.org

Modulation of Aromatic Systems: As the most electronegative element, fluorine significantly alters the electronic properties of the aromatic rings to which it is attached. The electron-withdrawing nature of the fluorine atoms reduces the electron density of both the aniline and phenoxy rings. This modulation affects the molecule's reactivity and its ability to participate in π-stacking or cation-π interactions, which are critical for binding to many protein targets. The unique electronic environment created by the fluorine atoms is a key aspect to be exploited in rational molecular design.

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Atoms Involved | Potential Impact |

|---|---|---|

| Intramolecular Hydrogen Bond | N-H ··· O(ether) or N-H ··· F(phenoxy) | Stabilizes conformation, modulates physicochemical properties (e.g., permeability). rowansci.com |

| Through-Space F-F Coupling | F(aniline) ··· F(phenoxy) | Provides a conformational constraint, useful for structural analysis via NMR. nih.govacs.org |

| Dipole-Dipole Interactions | C-F bonds, C-N bond, C-O-C ether | Contributes to overall molecular polarity and intermolecular recognition. |

| π-System Modulation | Fluorine atoms and both aromatic rings | Alters quadrupolar moment, influencing stacking interactions with biomolecules. |

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-(2-fluorophenoxy)aniline, and how do substituent effects influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. The fluorine atoms act as strong electron-withdrawing groups, directing electrophilic attacks to specific positions. For example, the 2-fluorophenoxy group can be introduced via SNAr using a fluorophenol derivative and a nitro-substituted aniline precursor, followed by nitro group reduction. Key steps include:

- Step 1 : Nitration of 2-fluoroaniline to introduce a nitro group at the para position.

- Step 2 : Coupling with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Step 3 : Reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Purity optimization requires recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies aromatic proton splitting patterns. The fluorine substituents deshield adjacent protons, causing distinct coupling (e.g., J₃-F ~8–12 Hz).

- ¹⁹F NMR : Detects fluorine environments; expect two distinct peaks for the two fluorophenyl groups.

- IR Spectroscopy : Confirms NH₂ stretches (~3350–3450 cm⁻¹) and C-F bonds (~1220–1280 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and fragmentation patterns.

Cross-referencing with analogs like 2-fluoro-5-nitroaniline (melting point 99–101°C, CAS 369-36-8) aids in spectral interpretation .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in electrophilic substitution?

- Methodological Answer : Fluorine’s -I effect deactivates the aromatic ring, reducing reactivity toward electrophiles. However, the 2-fluorophenoxy group directs electrophiles to the ortho/para positions relative to the oxygen atom. Computational studies (DFT) can predict regioselectivity. For example:

- Nitration : Likely occurs at the para position to the phenoxy group.

- Halogenation : Bromine may substitute ortho to the NH₂ group.

Experimental validation requires monitoring reaction kinetics under controlled conditions (e.g., low temperature, HNO₃/H₂SO₄ for nitration) .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions during functionalization?

- Methodological Answer :

- Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄). Use buffered systems (pH 4–6) and low temperatures (0–5°C).

- Basic Conditions : Replace aqueous NaOH with milder bases (e.g., NaHCO₃) in polar aprotic solvents (DMF, DMSO).

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) to prevent oxidation of the NH₂ group.

Storage in amber vials under nitrogen at –20°C minimizes degradation .

Q. How to resolve contradictions in reported melting points or spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Solutions include:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.

- Recrystallization : Test solvents like methanol or ethyl acetate to isolate pure polymorphs.

- Cross-Validation : Compare ¹³C NMR data with computational predictions (e.g., ACD/Labs or Gaussian).

For example, 2-fluoro-5-nitroaniline (CAS 369-36-8) shows a reported mp of 99–101°C, but deviations may indicate residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.